
CID 5460638
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iodine dioxide: (CID 5460638) is a binary inorganic compound composed of iodine and oxygen with the chemical formula IO₂ . It is one of the many oxides of iodine and appears as a yellow crystalline solid. This compound is known for its reactivity and is used in various chemical processes.
Preparation Methods
Iodine dioxide can be synthesized through several methods:
Reaction with Sulfuric Acid: Iodine dioxide can be prepared by reacting iodic acid with sulfuric acid.
Reaction with Nitric Acid: Another method involves the action of concentrated nitric acid on dry powdered iodine.
Chemical Reactions Analysis
Iodine dioxide undergoes several types of chemical reactions:
Oxidation: It can act as an oxidizing agent in various chemical reactions.
Reduction: Iodine dioxide can be reduced to iodine in the presence of reducing agents.
Substitution: It can participate in substitution reactions where iodine dioxide replaces other groups in a compound.
Common reagents and conditions used in these reactions include sulfuric acid, nitric acid, and various reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Iodine dioxide has several scientific research applications:
Chemistry: It is used as an oxidizing agent in various chemical reactions and processes.
Biology: Iodine dioxide is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential use in medical treatments.
Industry: It is used in the production of certain pharmaceuticals and other industrial processes.
Mechanism of Action
The mechanism of action of iodine dioxide involves its ability to act as an oxidizing agent. It can react with various substrates, leading to the formation of different products. The molecular targets and pathways involved depend on the specific application and the nature of the substrate.
Comparison with Similar Compounds
Iodine dioxide can be compared with other iodine oxides such as iodine pentoxide (IO₅) and iodine trioxide (IO₃). While all these compounds contain iodine and oxygen, they differ in their chemical properties and reactivity. Iodine dioxide is unique due to its specific oxidation state and reactivity profile .
Similar compounds include:
- Iodine pentoxide (IO₅)
- Iodine trioxide (IO₃)
- Iodine monoxide (IO)
These compounds share some similarities with iodine dioxide but also have distinct properties that make them suitable for different applications.
Properties
Molecular Formula |
IO2 |
|---|---|
Molecular Weight |
158.903 g/mol |
InChI |
InChI=1S/IO2/c2-1-3 |
InChI Key |
WXDJHDMIIZKXSK-UHFFFAOYSA-N |
SMILES |
O=I[O] |
Canonical SMILES |
O=I[O] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


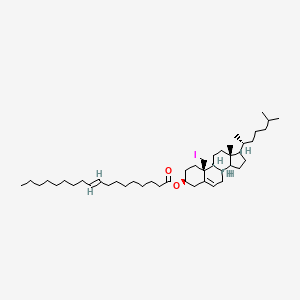
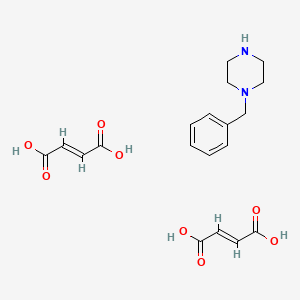
![(E)-But-2-enedioic acid;(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine;(8S,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1236220.png)
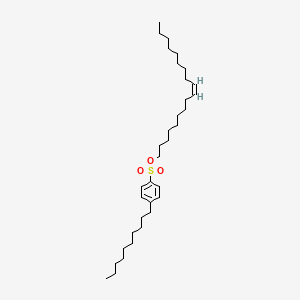
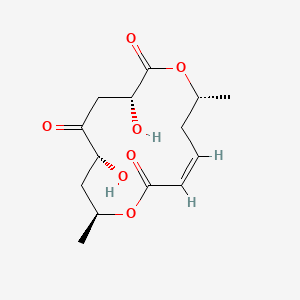
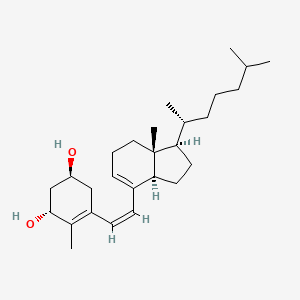
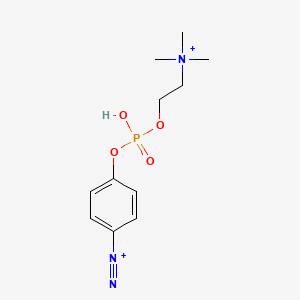
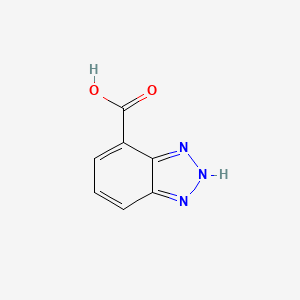
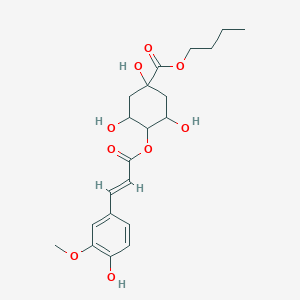
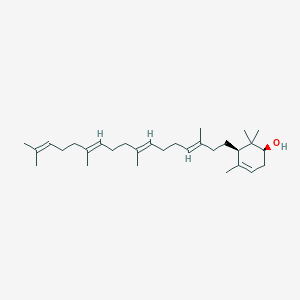
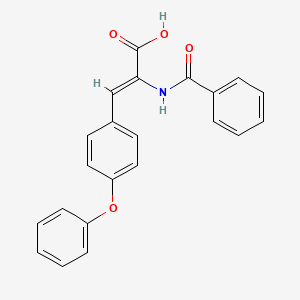
![4-[(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-(3-ethylphenyl)benzamide](/img/structure/B1236235.png)
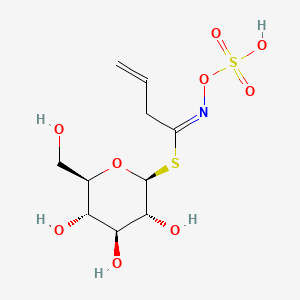
![(1R,2S,4R,5R,8R,9S,11S)-2-[[(3aR,4R,6R,7aS)-2,2,4-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxymethyl]-9-formyl-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylic acid](/img/structure/B1236240.png)
